

3-Methoxy- α -methylbenzyl alcohol characterization

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Compound of Interest

Compound Name: *1-(3-Methoxyphenyl)ethanol*

Cat. No.: *B1583643*

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An In-depth Technical Guide to the Characterization of 3-Methoxy- α -methylbenzyl alcohol

Introduction

3-Methoxy- α -methylbenzyl alcohol, also known as **1-(3-methoxyphenyl)ethanol**, is an aromatic alcohol with significant utility as an intermediate in the synthesis of pharmaceuticals and specialty chemicals.^{[1][2]} Its structure, featuring a chiral center, a hydroxyl group, a methoxy substituent, and an aromatic ring, provides a rich landscape for comprehensive chemical characterization. This guide offers an in-depth exploration of the essential analytical techniques employed to verify the identity, purity, and structure of this compound.

This document is intended for researchers, chemists, and quality control professionals. It moves beyond simple data reporting to explain the rationale behind the selection of specific analytical methods and the interpretation of the resulting data, reflecting a field-proven approach to chemical characterization. The core principle is that a well-designed analytical workflow is a self-validating system, where orthogonal techniques provide corroborating evidence to build a complete and trustworthy profile of the molecule.

Physicochemical and Structural Properties

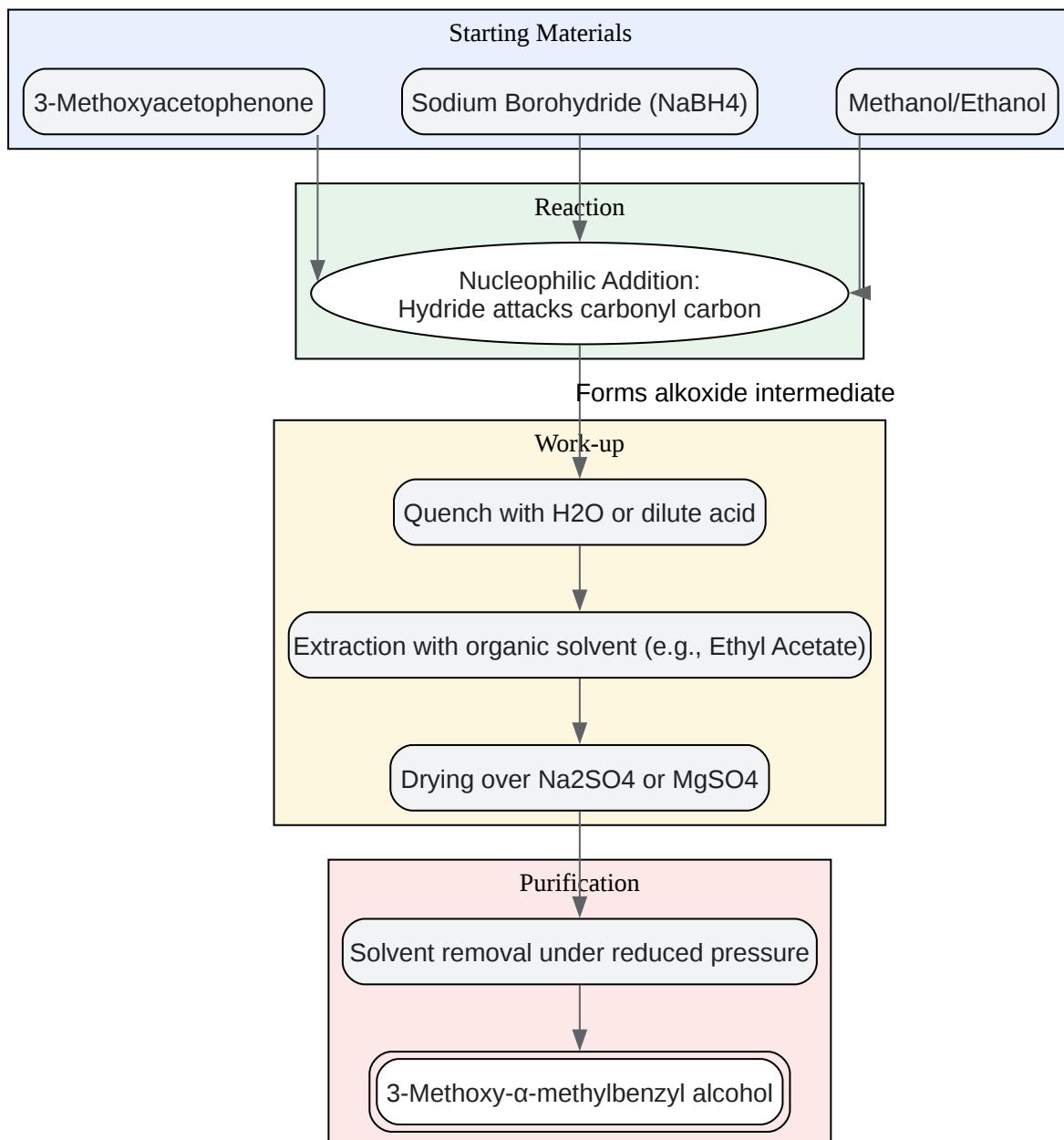
A foundational understanding begins with the compound's basic physical and structural properties. These data points are critical for handling, storage, and selecting appropriate analytical conditions.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₂ O ₂	[2][3]
Molecular Weight	152.19 g/mol	[2][3]
IUPAC Name	1-(3-methoxyphenyl)ethanol	[2]
CAS Number	23308-82-9 (racemic)	[2][4]
Appearance	Colorless to pale yellow liquid	[5]
Density	~1.06 g/cm ³	[6]
Boiling Point	141-143 °C	[6]

Synthesis Pathway Overview: A Context for Characterization

The synthetic route used to produce 3-Methoxy- α -methylbenzyl alcohol is crucial context for its characterization, as it informs potential side-products and impurities. A prevalent and efficient laboratory-scale method is the reduction of the parent ketone, 3-methoxyacetophenone.

The choice of reducing agent, such as sodium borohydride (NaBH₄), is deliberate. It is a mild and selective reagent that efficiently reduces ketones to alcohols without affecting the aromatic ring or the ether linkage, thus minimizing the formation of undesired byproducts. The workflow below illustrates this common synthetic approach.

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Caption: Workflow for the synthesis of 3-Methoxy- α -methylbenzyl alcohol.

Spectroscopic Elucidation

Spectroscopy is the cornerstone of structural characterization, providing unambiguous evidence of the molecule's architecture and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework. Both ^1H and ^{13}C NMR are essential for a complete assignment.

Expert Insight: The combination of ^1H and ^{13}C NMR is powerful. While ^1H NMR confirms the number and connectivity of different types of protons, ^{13}C NMR confirms the number of unique carbon environments, including quaternary carbons that are invisible in ^1H NMR. For 3-Methoxy- α -methylbenzyl alcohol, this confirms the presence of 9 distinct carbons.

Experimental Protocol: NMR Analysis

- **Sample Preparation:** Dissolve 5-10 mg of the purified alcohol in \sim 0.6 mL of a deuterated solvent (e.g., CDCl_3). The choice of deuteriochloroform is standard for its excellent solubilizing power for moderately polar organic compounds and its single, well-defined residual solvent peak.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **Data Acquisition:** Acquire ^1H and ^{13}C spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher). Higher field strengths provide better signal dispersion, which is crucial for resolving complex splitting patterns in the aromatic region.
- **Data Processing:** Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.
- **Interpretation:** Integrate the ^1H NMR signals to determine proton ratios. Analyze chemical shifts, splitting patterns (multiplicity), and coupling constants to assign signals to specific nuclei in the molecule.

Expected ^1H NMR Spectral Data (CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~7.25	t	1H	Ar-H (C5)	Aromatic proton coupled to two neighbors.
~6.90	m	2H	Ar-H (C2, C6)	Aromatic protons in distinct environments.
~6.80	d	1H	Ar-H (C4)	Aromatic proton coupled to one neighbor.
~4.88	q	1H	-CH(OH)-	Methine proton coupled to the three methyl protons.
3.81	s	3H	-OCH ₃	Methoxy protons, singlet as there are no adjacent protons.
~2.10	s (broad)	1H	-OH	Hydroxyl proton, often a broad singlet; position is variable.
1.48	d	3H	-CH(CH ₃)	Methyl protons coupled to the adjacent methine proton.

Expected ¹³C NMR Spectral Data (CDCl₃)

Chemical Shift (δ , ppm)	Assignment	Rationale
~159.8	C3 (Ar-OCH ₃)	Aromatic carbon attached to the electron-donating methoxy group.
~145.9	C1 (Ar-CH)	Aromatic carbon attached to the ethyl alcohol group.
~129.5	C5 (Ar-H)	Aromatic methine carbon.
~118.9	C6 (Ar-H)	Aromatic methine carbon, shielded by the methoxy group.
~113.5	C4 (Ar-H)	Aromatic methine carbon.
~112.1	C2 (Ar-H)	Aromatic methine carbon, strongly shielded by the methoxy group.
~70.4	-CH(OH)-	Aliphatic carbon attached to the hydroxyl group.
55.2	-OCH ₃	Methoxy carbon.
25.1	-CH(CH ₃)	Aliphatic methyl carbon.

Note: The exact chemical shifts can vary slightly based on solvent and concentration. Data is predicted based on analogous structures and spectral databases.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule.

Expert Insight: For this molecule, the two most diagnostic peaks are the broad O-H stretch of the alcohol and the strong C-O stretch of the methoxy ether. Their presence provides immediate, high-confidence confirmation of the two oxygen-containing functional groups.

Experimental Protocol: FTIR Analysis

- **Sample Preparation:** As the compound is a liquid, the simplest method is to place a single drop of the neat liquid between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates.
- **Background Scan:** Run a background spectrum of the clean salt plates to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.
- **Sample Scan:** Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- **Interpretation:** Identify characteristic absorption bands and assign them to specific functional groups.

Characteristic IR Absorption Bands

Frequency (cm ⁻¹)	Vibration Type	Functional Group
3550 - 3200 (broad)	O-H stretch	Alcohol (-OH)
3100 - 3000	C-H stretch	Aromatic (=C-H)
2980 - 2850	C-H stretch	Aliphatic (-C-H)
1600, 1485	C=C stretch	Aromatic Ring
1260 - 1200 (strong)	C-O stretch	Aryl Ether (-O-CH ₃)
1150 - 1085	C-O stretch	Secondary Alcohol (-CH-OH)

Source: Data compiled from NIST spectral database for analogous compounds.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and crucial structural information through the analysis of its fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method as it simultaneously provides purity data (from the chromatogram) and structural data (from the mass spectrum).

Expert Insight: The fragmentation pattern is a molecular fingerprint. The most telling fragment is typically the base peak. For 3-Methoxy- α -methylbenzyl alcohol, the cleavage of the C-C bond between the aromatic ring and the alcohol-bearing carbon is expected, leading to a highly stable methoxy-substituted benzylic cation.

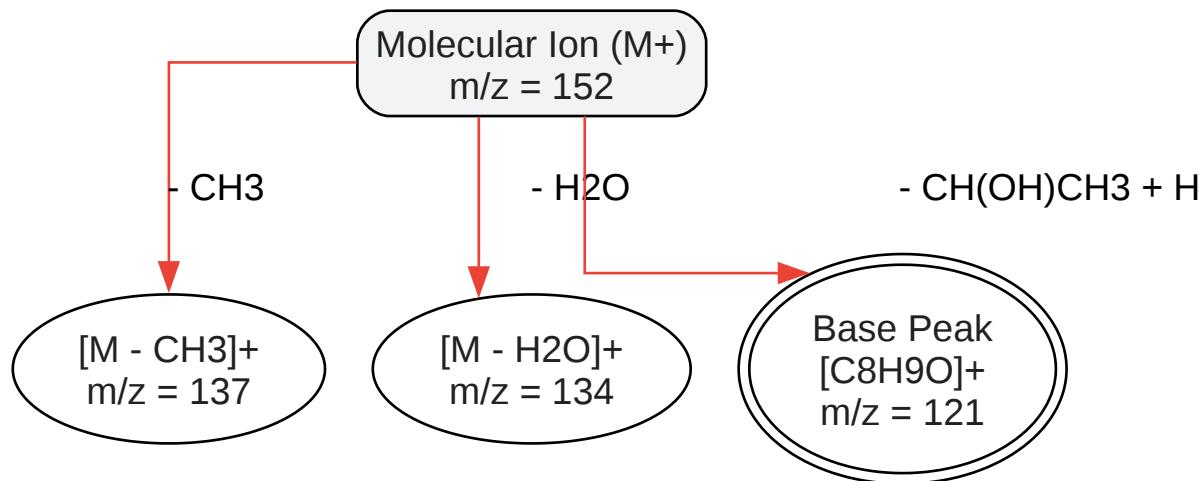
Experimental Protocol: GC-MS Analysis

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC Separation: Inject a small volume (e.g., 1 μ L) into the GC-MS system. Use a suitable capillary column (e.g., DB-5ms) and a temperature program designed to elute the compound as a sharp, symmetrical peak.
- Ionization: Use a standard Electron Ionization (EI) source at 70 eV. EI is a high-energy technique that induces reproducible fragmentation, making it excellent for library matching and structural confirmation.
- Mass Analysis: Scan a suitable mass range (e.g., m/z 40-200) to detect the molecular ion and all significant fragment ions.

Expected Mass Spectrum Fragmentation

m/z	Ion	Identity
152	$[M]^+$	Molecular Ion
137	$[M - CH_3]^+$	Loss of the methyl group
134	$[M - H_2O]^+$	Loss of water from the alcohol
121	$[C_8H_9O]^+$	Base Peak: Cleavage of the ethyl-alcohol group, forming a methoxy-tropylium or related benzylic cation
109	$[C_7H_9O]^+$	Further fragmentation

Source: Data compiled from PubChem and NIST spectral databases.[\[3\]](#)[\[13\]](#)[\[14\]](#)

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Caption: Key fragmentation pathways for 3-Methoxy- α -methylbenzyl alcohol in EI-MS.

Conclusion

The comprehensive characterization of 3-Methoxy- α -methylbenzyl alcohol is achieved through a multi-technique, synergistic approach. NMR spectroscopy defines the precise carbon-hydrogen framework, FTIR confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight while revealing characteristic fragmentation patterns. When combined with chromatographic data for purity assessment, these methods provide a robust and scientifically sound validation of the compound's identity and quality, meeting the rigorous standards required in research and development.

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